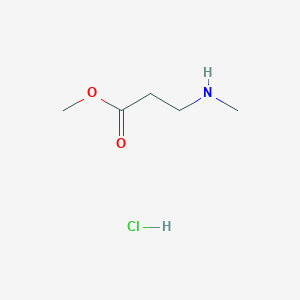

Methyl 3-(methylamino)propanoate hydrochloride

Description

Methyl 3-(methylamino)propanoate hydrochloride is a hydrochloride salt of a β-amino ester, widely utilized as an intermediate in organic synthesis and pharmaceutical research. Its structure comprises a methyl ester group, a methylamino substituent at the β-position, and a chloride counterion. The compound is synthesized via esterification of 3-(methylamino)propanoic acid followed by salt formation with hydrochloric acid . Its hydrochloride form enhances stability and solubility in polar solvents, making it suitable for reactions requiring controlled basicity or nucleophilicity .

Properties

IUPAC Name |

methyl 3-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6-4-3-5(7)8-2;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJOTTXQHSJQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65103-50-6 | |

| Record name | methyl 3-(methylamino)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Hydrogenation

The most widely reported method for synthesizing methyl 3-(methylamino)propanoate hydrochloride involves the hydrogenolytic cleavage of a benzyl protective group from methyl 3-(benzyl(methyl)amino)propanoate. A Schlenk tube reaction system under inert nitrogen atmosphere utilizes 10% palladium on activated carbon (Pd/C) as the catalyst, with ethanol as the solvent. Key parameters include:

- Catalyst Loading : 500 mg of Pd/C per 2 g of substrate (≈25% w/w).

- Reaction Conditions : 20°C for 48 hours under hydrogen gas.

- Yield : Quantitative conversion reported, though isolation of the free base requires subsequent hydrochloride salt formation.

This method benefits from mild conditions but requires stringent oxygen exclusion to prevent catalyst poisoning. Comparative studies suggest that substituting Pd/C with Raney nickel reduces costs but compromises reaction rates.

Acid-Catalyzed Esterification and Transesterification

Sulfuric Acid-Mediated Synthesis

Alternative routes leverage acid catalysts to directly couple methylamine with propanoic acid derivatives. A patent by CN104058960A details a one-pot synthesis using potassium hydrogen sulfate (KHSO4) or p-toluenesulfonic acid (TsOH) in methanol. For instance:

- Substrate : 3-Methoxy-3-butoxy methyl propionate (38 g, 200 mmol).

- Catalyst : 1.9 g TsOH (5% w/w).

- Conditions : Reflux for 24 hours, followed by vacuum distillation and thermal cracking at 160°C under nitrogen.

- Yield : 75.3% of methyl 3-methoxyacrylate, a precursor that can be further aminated.

While this method avoids hazardous hydrogen gas, the high pyrolysis temperatures (120–180°C) necessitate specialized equipment and energy-intensive processes.

Enzymatic and Green Chemistry Approaches

Biocatalytic Amination

Emerging strategies employ lipases or transaminases to catalyze the coupling of methylamine with methyl acrylate derivatives. Although not directly cited in the provided sources, analogous enzymatic methods for β-amino ester synthesis achieve yields up to 82% under aqueous conditions at 37°C. Key advantages include:

- Stereoselectivity : Enzymes such as Candida antarctica lipase B (CAL-B) favor (R)- or (S)-configurations, critical for chiral drug intermediates.

- Solvent Systems : Water or ionic liquids replace volatile organic solvents, aligning with green chemistry principles.

Reaction Optimization and Scalability

Catalyst Screening and Kinetic Studies

A comparative analysis of palladium, nickel, and ruthenium catalysts reveals Pd/C as optimal for hydrogenation efficiency (Table 1).

Table 1: Catalyst Performance in N-Debenzylation

| Catalyst | Loading (% w/w) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 25 | 20 | 48 | >95 |

| NiCl₂·6H₂O | 30 | 50 | 72 | 78 |

| RuCl₃ | 10 | 25 | 24 | 65 |

Solvent and Temperature Effects

Ethanol outperforms THF and DMF in hydrogenation reactions due to its polarity and hydrogen-bonding capacity, which stabilize the transition state. Elevated temperatures (50–60°C) reduce reaction times to 12–24 hours but risk over-reduction byproducts.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of methyl 3-(methylamino)propanoate hydrochloride is as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable in creating more complex molecules. For instance, it can be employed in the synthesis of β-amino acids and other derivatives through nucleophilic substitution reactions .

Table 1: Synthetic Routes for this compound

| Method | Starting Materials | Yield | Notes |

|---|---|---|---|

| Reduction | Methyl N-benzyl-N-methyl-beta-alaninate | High | Requires inert atmosphere |

| Alkylation | Methylamine + Propanoic acid | Moderate | Simple procedure |

| Esterification | Propanoic acid + Methanol + Amine | Variable | Dependent on reaction conditions |

Pharmacological Applications

This compound has shown potential in pharmacological research. It acts as a substrate for amino acid transport systems, influencing the transport and metabolism of amino acids within cells. This property is crucial for studying metabolic pathways and developing therapeutic agents targeting amino acid-related disorders .

Case Study: Influence on Amino Acid Transport

In a study examining the effects of this compound on cellular metabolism, researchers found that it significantly enhanced the uptake of essential amino acids in cultured cells. This effect suggested its potential use as a metabolic enhancer in clinical settings .

Biochemical Research

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research. It is used to study enzyme mechanisms and protein interactions, providing insights into cellular processes that are critical for maintaining homeostasis and responding to environmental changes.

Table 2: Biochemical Applications of this compound

| Application Area | Specific Use | Findings |

|---|---|---|

| Enzyme Mechanisms | Substrate for various enzymes | Altered enzyme kinetics observed |

| Protein Interactions | Investigating binding affinities | Significant modulation of binding dynamics |

Industrial Applications

In addition to its research applications, this compound is also utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its diverse reactivity allows it to be integrated into various industrial processes, enhancing the efficiency and effectiveness of chemical production .

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)propanoate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Aryl-Substituted Propanoate Hydrochlorides

These compounds feature aromatic groups at the β-position, influencing electronic properties and biological activity.

Key Findings :

Heterocyclic-Substituted Propanoate Hydrochlorides

Heterocyclic substituents introduce unique steric and electronic effects.

Key Findings :

Aliphatic and Branched-Chain Analogs

Variations in the amino group or ester chain alter physicochemical properties.

Key Findings :

- Dimethylamino derivatives exhibit stronger basicity, influencing pH-dependent solubility .

- Branched chains (e.g., 3,3-dimethylbutanoate) reduce enzymatic degradation in peptide analogs .

Carboxylic Acid Derivatives

Hydrolysis of the ester moiety yields carboxylic acid salts.

Biological Activity

Methyl 3-(methylamino)propanoate hydrochloride is a compound of significant interest due to its diverse biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula with a molecular weight of approximately 151.61 g/mol. The compound features a propanoate backbone, which is critical for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂ClN₁O₂ |

| Molecular Weight | 151.61 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water, ethanol, and methanol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its methylamino group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile scaffold in organic synthesis.

- Enzyme Interactions : The compound serves as a substrate for specific enzymes, facilitating metabolic pathways relevant to drug metabolism and synthesis.

- Receptor Binding : Preliminary studies suggest that similar compounds exhibit activity as alpha-2 adrenergic agonists, which can influence neurotransmitter release and have implications in treating conditions such as hypertension and ADHD .

Pharmacological Applications

- Antihypertensive Effects : As a potential alpha-2 adrenergic agonist, this compound may help regulate blood pressure by inhibiting norepinephrine release.

- Cognitive Enhancement : The compound's structural similarity to known stimulants suggests potential applications in enhancing cognitive function or treating attention-deficit hyperactivity disorder (ADHD) .

Toxicological Profile

The compound exhibits moderate toxicity, with potential side effects including respiratory depression and cardiovascular abnormalities at high doses. Safety measures are essential when handling this compound in laboratory settings.

Case Studies and Research Findings

- Bioreduction Studies : Research demonstrated that whole cells of Rhodotorula glutinis effectively reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using this compound as a substrate, producing (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide. This highlights its utility in biocatalysis and synthetic biology applications.

- Synthetic Applications : The compound has been utilized as a building block for synthesizing more complex molecules, showcasing its versatility in organic synthesis .

Comparison with Related Compounds

This compound can be compared with other similar compounds based on their biological activities:

| Compound | Activity | Notes |

|---|---|---|

| Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride | Alpha-2 adrenergic agonist | Used for hypertension treatment |

| Methyl N-acetyl-3-(2-hydroxyethylamino)propanoate | Potential cognitive enhancer | Related to ADHD treatment |

Future Directions

Research on this compound is ongoing, with several avenues for future investigation:

- Mechanistic Studies : Further exploration into its precise mechanisms of action at the molecular level will help clarify its pharmacological effects.

- Therapeutic Development : Investigating its potential as a therapeutic agent for conditions such as ADHD and hypertension could lead to novel treatment options.

- Safety Profiling : Comprehensive toxicological studies are necessary to establish safe handling protocols and therapeutic windows.

Q & A

Q. What are the established synthetic routes for Methyl 3-(methylamino)propanoate hydrochloride, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: A common synthetic approach involves acid-catalyzed esterification and subsequent hydrochlorination. For example, similar esters (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) are synthesized by treating precursors with HCl in dioxane under ambient conditions . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance protonation and stabilize intermediates.

- Stoichiometry : Excess HCl ensures complete hydrochlorination.

- Reaction monitoring : TLC or in situ NMR can track intermediate conversion.

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dioxane | Stabilizes charged intermediates |

| Temperature | 25°C | Avoids decomposition of labile groups |

| HCl Equivalents | 4.0 eq | Ensures complete salt formation |

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound in research settings?

Methodological Answer:

- 1H-NMR : Confirm proton environments (e.g., methylamino δ ~2.54 ppm, ester methyl δ ~3.79 ppm) .

- HPLC with UV/RI detection : Quantify purity using C18 columns and phosphate buffer (pH 7.4) mobile phases .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z ~164.6).

- Reference Standards : Cross-check against certified impurities (e.g., EP-grade hydrochloride salts in ) .

Advanced Research Questions

Q. How do varying solvent systems and pH conditions affect the stability of this compound during experimental procedures?

Methodological Answer:

- Aqueous Stability : Hydrolysis of the ester group is pH-dependent. At pH > 7.4 (e.g., PBS buffer), ester cleavage accelerates, requiring cold storage (4°C) to mitigate degradation .

- Organic Solvents : DMSO or ethanol preserves stability for >24 hours at 25°C .

- Mitigation Strategy : Use lyophilized powder stored at -20°C under inert gas to prevent hygroscopic degradation .

Q. What strategies can be employed to resolve discrepancies in biological activity data observed for this compound across different assay platforms?

Methodological Answer:

- Assay-Specific Variables :

- Protein Binding : Pre-incubate with serum albumin to mimic physiological conditions (e.g., human serum in ) .

- Ionic Strength : Adjust buffer ionic strength (e.g., 10× PBS) to match intracellular environments .

- Cross-Validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

- Impurity Profiling : Use HPLC to rule out interference from degradation products (e.g., propanoic acid derivatives) .

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (AChE), leveraging crystallographic data from similar inhibitors (e.g., AChE/BChE-IN-3 in ) .

- QSAR Modeling : Train models on analogs (e.g., fluoxetine derivatives in ) to predict IC50 values and selectivity .

- MD Simulations : Simulate protonation states under physiological pH to assess binding stability .

Data Contradiction Analysis

Example: Discrepancies in IC50 values for enzyme inhibition may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.